molecular formula C12H9BrN2O2 B13546452 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid

Cat. No.: B13546452
M. Wt: 293.12 g/mol
InChI Key: NJJXWUVRKDAGHE-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromobenzyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or water, with a base like potassium carbonate to facilitate the coupling .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)pyrimidine-5-carboxylic acid
  • 2-(4-Fluorobenzyl)pyrimidine-5-carboxylic acid
  • 2-(4-Methylbenzyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in various applications .

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c13-10-3-1-8(2-4-10)5-11-14-6-9(7-15-11)12(16)17/h1-4,6-7H,5H2,(H,16,17)

InChI Key

NJJXWUVRKDAGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)C(=O)O)Br

Origin of Product

United States

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